![molecular formula C27H28N4O5S B2953542 N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide CAS No. 899907-38-1](/img/structure/B2953542.png)

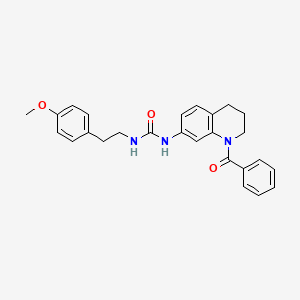

N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule with multiple functional groups, including an amide group, a nitro group, and a thieno[3,2-d]pyrimidin-3-yl group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the molecule more susceptible to nucleophilic attack. The amide group could participate in condensation reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antioxidant Activity : A study on the synthesis of thieno[2,3-d]pyrimidine derivatives highlighted the significant radical scavenging abilities of these compounds. The presence of electron-donating and withdrawing groups was found to influence their activity, suggesting potential for antioxidant applications (Y Kotaiah et al., 2012).

Cerebral Protective Agents : Another research focused on novel pyrimidine derivatives exhibiting anti-anoxic activity, indicating potential as cerebral protective agents. The study emphasizes the therapeutic potential in conditions involving anoxic damage (A. Kuno et al., 1993).

Antidepressant and Nootropic Agents : The synthesis and pharmacological evaluation of Schiff’s bases and azetidinones derived from pyrimidine structures were investigated, showing significant antidepressant and nootropic activities. This underscores the potential of thieno[3,2-d]pyrimidin-3-yl derivatives in developing central nervous system (CNS) active agents (Asha B. Thomas et al., 2016).

Histone Deacetylase Inhibition : A compound structurally related to the query chemical was described as an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. Such findings highlight the potential utility of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Nancy Z. Zhou et al., 2008).

Drug Design against Chronic Myeloid Leukemia : Research on the structural analysis and molecular docking of a thieno[2,3-d]pyrimidine derivative indicated its potential as a template for drug design against chronic myelogenous leukemia (CML), showing interactions with critical protein residues involved in the disease's inhibition process (R. Moreno-Fuquen et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-6-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O5S/c1-19-9-11-20(12-10-19)17-28-24(32)8-3-2-4-14-29-26(33)25-23(13-15-37-25)30(27(29)34)18-21-6-5-7-22(16-21)31(35)36/h5-7,9-13,15-16,23,25H,2-4,8,14,17-18H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJXBHIKUOKGIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)

![(1-(4-chlorophenyl)cyclopentyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2953469.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoate;hydrochloride](/img/structure/B2953475.png)

![3-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953479.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)